Kadsuracoccinic acid A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBKZDJHBYYMX-AVNVPESYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kadsuracoccinic Acid A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuracoccinic acid A is a naturally occurring triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its natural source, origin, detailed experimental protocols for its isolation, and a summary of its known biological effects. A putative signaling pathway, based on the activity of structurally related compounds, is also presented to guide future research endeavors.
Natural Source and Origin
This compound is a 3,4-seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1][2] This plant, belonging to the Schisandraceae family, is primarily found in the south-western provinces of China. Various parts of Kadsura coccinea, including the stems and rhizomes, have been identified as sources of this compound.[1][3] The plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₆O₄ | [1] |
| Appearance | Colorless prisms | [1] |
| Melting Point | 142-144 °C | [1] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol details the extraction and isolation of this compound from the dried rhizome of Kadsura coccinea.[1]
3.1.1. Extraction
-
The dried and powdered rhizome of Kadsura coccinea (1.75 kg) is extracted three times with 80% acetone at room temperature.[1]
-
The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.[1]
3.1.2. Liquid-Liquid Partitioning
-
The crude extract is suspended in water (2 L).[1]
-
The aqueous suspension is then successively partitioned three times with chloroform (3 x 2 L), followed by ethyl acetate (3 x 2 L), and finally n-butanol (3 x 2 L).[1]
-
The resulting fractions (chloroform, ethyl acetate, n-butanol, and the remaining aqueous layer) are concentrated to dryness. This compound is primarily found in the ethyl acetate fraction.[1]
3.1.3. Chromatographic Purification
-
The ethyl acetate fraction is subjected to column chromatography on a CHP-20P column (40 x 1000 mm).[1]
-
The column is eluted with a gradient of water and methanol, starting from 100% water and gradually increasing the methanol concentration to 40% (H₂O-MeOH, 100:0 → 60:40).[1]
-
Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a solvent system of toluene-EtOAc-acetic acid (70:33:3).[1]
-
The fractions containing this compound are combined.
-
Final purification is achieved by High-Performance Liquid Chromatography (HPLC) on a Fluofix-120N column (10 x 250 mm).[1]
-
The mobile phase used for HPLC is a mixture of water and acetonitrile (5:95) at a flow rate of 3 mL/min, with UV detection at 210 nm.[1]
-
This purification yields pure this compound (20.2 mg).[1]
Biological Activity
This compound has been reported to exhibit several biological activities:
-
Anti-HIV Activity: It has demonstrated in vitro anti-HIV-1 activity with an EC₅₀ value of 68.7 μM.[3]
-
Effects on Cell Division: Treatment of Xenopus laevis embryonic cells at the blastular stage with this compound resulted in the arrest of cell cleavage, with an IC₅₀ of 0.32 µg/mL.[2]
Putative Signaling Pathway
While the specific signaling pathway of this compound has not been elucidated, studies on the structurally similar compound, kadsuric acid, also isolated from Kadsura coccinea, provide insights into a potential mechanism of action, particularly in the context of cancer cells. Kadsuric acid has been shown to induce apoptosis in human pancreatic cancer cells through the intrinsic caspase/PARP-1 pathway.[4]
This proposed pathway involves the activation of caspase-9 and caspase-3, which are key executioner caspases in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1), a protein involved in DNA repair. The cleavage of PARP-1 impairs the cell's ability to repair DNA damage, ultimately leading to apoptosis.
Disclaimer: This depicted signaling pathway is based on the published mechanism of a structurally related compound, kadsuric acid. Further research is required to confirm if this compound induces apoptosis through the same mechanism.
Conclusion
This compound is a promising natural product isolated from Kadsura coccinea. The detailed isolation protocol provided in this guide will facilitate further research into its biological activities. While its exact mechanism of action is yet to be fully understood, the putative signaling pathway offers a solid foundation for future investigations, particularly in the fields of oncology and virology. This technical guide serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.
References
- 1. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Kadsuracoccinic Acid A Biosynthesis Pathway: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuracoccinic acid A, a 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea, has garnered interest for its unique chemical structure and potential biological activities. To date, the precise biosynthetic pathway of this complex molecule has not been fully elucidated. This technical guide synthesizes current knowledge on triterpenoid biosynthesis to propose a plausible enzymatic pathway for this compound. We outline a sequence of reactions beginning with the cyclization of 2,3-oxidosqualene to form the lanostane skeleton, followed by oxidative modifications including a key A-ring cleavage event likely catalyzed by a Baeyer-Villiger monooxygenase. This document provides a theoretical framework to guide future research, including representative quantitative data for analogous enzymes, detailed experimental protocols for enzyme characterization, and a visual representation of the proposed pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three major stages:
-
Cyclization: The linear precursor, 2,3-oxidosqualene, is cyclized to the tetracyclic lanosterol backbone.
-
Oxidative Modification: The lanosterol core undergoes a series of hydroxylations, likely catalyzed by cytochrome P450 (CYP) monooxygenases, to introduce ketone functionalities.
-
Ring Cleavage: A key Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), is proposed to cleave the A-ring, leading to the characteristic 3,4-seco-lanostane structure.
The proposed pathway is illustrated in the diagram below.
"Kadsuracoccinic acid A CAS number and chemical identifiers"
An In-depth Review of Chemical Properties, Biological Activities, and Experimental Protocols
Introduction
Kadsuracoccinic acid A is a naturally occurring triterpenoid isolated from the medicinal plant Kadsura coccinea. As a member of the 3,4-seco-lanostane class of compounds, it has garnered interest within the scientific community for its potential therapeutic applications, including anticancer and anti-HIV-1 activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, known biological activities with supporting quantitative data, and detailed experimental methodologies.
Chemical Identifiers and Properties
This compound is characterized by a unique 3,4-seco-lanostane skeleton. Its chemical identity is established by the following identifiers and properties.
| Identifier/Property | Value | Reference |
| CAS Number | 1016260-22-2 | [1][2] |
| Molecular Formula | C₃₀H₄₄O₄ | [3][4] |
| Molecular Weight | 468.7 g/mol | [1] |
| PubChem CID | 24850148 | [4] |
| Type of Compound | Triterpenoid | [1] |
| Physical Description | Powder | [1] |
| Source | Kadsura coccinea | [1][3] |
Biological Activity and Quantitative Data
This compound has demonstrated notable biological activities. The primary reported activities are its ability to arrest cell division and its in vitro anti-HIV-1 properties.
Anticancer and Cytotoxic Activity
This compound has been shown to induce significant cleavage arrest in embryonic cells, suggesting its potential as an anticancer agent.[1][5] It is thought that its mechanism may be related to the preservation of the progression of the M phase of the cell cycle.[1][5]
| Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Cell Division Arrest | Xenopus laevis embryonic cells | IC₅₀: 0.32 µg/mL | [3] |
| Anti-HIV-1 Activity | in vitro | EC₅₀: 68.7 µM |
While specific IC₅₀ values for this compound against a broad panel of human cancer cell lines are not extensively documented in the available literature, studies on closely related compounds from Kadsura coccinea provide valuable insights. For instance, kadsuric acid, another triterpenoid from the same plant, has been shown to exhibit dose-dependent cytotoxicity against human pancreatic cancer cells (PANC-1) with an IC₅₀ value of 14.5 ± 0.8 µM.[2]
Experimental Protocols
Isolation of Kadsuracoccinic Acids A-C from Kadsura coccinea
Kadsuracoccinic acids A, B, and C were first isolated from the chloroform extract of the dried stems of Kadsura coccinea.[4] While a detailed, step-by-step protocol for the isolation of this compound is not fully elaborated in the cited literature, the general procedure involves:
-
Extraction: The dried and powdered stems of Kadsura coccinea are subjected to extraction with a suitable solvent, such as chloroform.
-
Fractionation: The crude chloroform extract is then fractionated using various chromatographic techniques. This may include column chromatography over silica gel, followed by further purification steps.
-
Purification: Final purification to yield pure this compound is typically achieved through repeated chromatography, potentially including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[3]
Embryonic Cell Division Arrest Assay in Xenopus laevis
The following protocol outlines the methodology used to determine the IC₅₀ of this compound for arresting embryonic cell division.[3]
-
Cell Culture: Individual Xenopus laevis cells are cultured at the blastula stage.
-
Treatment: The cultured cells are treated with varying concentrations of this compound.
-
Observation: The effect of the compound on cell cleavage is observed and monitored.
-
IC₅₀ Determination: The concentration of this compound that inhibits cell cleavage by 50% is determined and reported as the IC₅₀ value.
Proposed Mechanism of Action and Signaling Pathway
Based on the observed M-phase arrest and the known mechanisms of other triterpenoids, a plausible mechanism of action for this compound is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. A related compound, kadsuric acid, has been shown to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[2] This suggests a potential signaling cascade for this compound.
Caption: Proposed signaling pathways for this compound.
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical properties, biological effects, and the experimental approaches used to study it. Future research should focus on elucidating its precise mechanism of action in cancer cells, determining its efficacy in a wider range of cancer cell lines, and exploring its potential for drug development.
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kadsuracoccinic Acid A: In Vitro and In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the biological activities of Kadsuracoccinic acid A, a natural compound isolated from Kadsura coccinea. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and mechanistic properties through a series of established in vitro and in vivo assays.
In Vitro Experimental Design
The in vitro experiments are designed to determine the cytotoxic profile of this compound and to elucidate its potential anti-inflammatory effects and mechanism of action at the cellular level.
Data Presentation: In Vitro Quantitative Data Summary
The following tables summarize the expected quantitative data from the in vitro experiments. These values are hypothetical and serve to illustrate the data that would be collected and analyzed.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages. This table will determine the concentration of this compound that is non-toxic to the cells, which is crucial for subsequent anti-inflammatory assays.
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 90.8 |
| 25 | 75.4 |
| 50 | 52.1 |
| 100 | 25.3 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells. This assay will evaluate the inhibitory effect of the compound on a key inflammatory mediator.
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control | 2.5 | - |
| LPS (1 µg/mL) | 45.8 | 0 |
| LPS + this compound (1 µM) | 38.2 | 16.6 |
| LPS + this compound (5 µM) | 25.1 | 45.2 |
| LPS + this compound (10 µM) | 15.7 | 65.7 |
| LPS + Dexamethasone (10 µM) | 8.9 | 80.6 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells. This will assess the compound's ability to modulate the release of key signaling molecules in inflammation.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE₂ (pg/mL) |
| Control | 50 | 30 | 25 |
| LPS (1 µg/mL) | 1250 | 850 | 980 |
| LPS + this compound (10 µM) | 625 | 450 | 510 |
| LPS + Dexamethasone (10 µM) | 310 | 210 | 250 |
Experimental Protocols: In Vitro Assays
RAW 264.7 murine macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. This compound will be dissolved in DMSO to create a stock solution and then diluted to final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
This protocol is adapted from established MTT assay procedures.[1][2][3][4]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This protocol is based on standard Griess reagent-based NO detection methods.[5][6][7][8][9]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
Culture and treat RAW 264.7 cells as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
This protocol is a standard procedure for Western blot analysis.[10][11]
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described previously.
-
Lyse the cells and extract total protein. For analysis of nuclear translocation, perform cytoplasmic and nuclear fractionation.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (β-actin or Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software.
Mandatory Visualization: In Vitro Experimental Workflow and Signaling Pathway
In Vitro Experimental Workflow.
Hypothesized NF-κB Signaling Pathway Inhibition.
In Vivo Experimental Design
The in vivo experiment is designed to evaluate the anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation.
Data Presentation: In Vivo Quantitative Data Summary
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats. This experiment will assess the compound's ability to reduce swelling in an acute inflammation model.
| Treatment Group | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Control (Saline) | 0.12 | - |
| Carrageenan | 0.85 | 0 |
| Carrageenan + this compound (10 mg/kg) | 0.62 | 27.1 |
| Carrageenan + this compound (30 mg/kg) | 0.45 | 47.1 |
| Carrageenan + Indomethacin (10 mg/kg) | 0.35 | 58.8 |
Experimental Protocol: In Vivo Assay
This protocol is based on the widely used carrageenan-induced paw edema model.[12][13][14][15][16]
-
Animals: Use male Sprague-Dawley rats (180-220 g). House them under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group):
-
Group 1: Control (vehicle, e.g., 0.5% carboxymethylcellulose).
-
Group 2: Carrageenan control (vehicle).
-
Group 3: this compound (e.g., 10 mg/kg, p.o.).
-
Group 4: this compound (e.g., 30 mg/kg, p.o.).
-
Group 5: Indomethacin (10 mg/kg, p.o.) as a positive control.
-
-
Procedure:
-
Administer the respective treatments orally (p.o.) 1 hour before the induction of inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-injection volumes.
-
Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualization: In Vivo Experimental Workflow
In Vivo Carrageenan-Induced Paw Edema Workflow.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Kadsuracoccinic Acid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuracoccinic acid A is a naturally occurring triterpenoid isolated from plants of the Kadsura genus, which have a history of use in traditional medicine for treating inflammatory conditions and other ailments.[1][2][3] Preclinical research has identified a range of biological activities for compounds from this genus, including anti-inflammatory, anti-tumor, neuroprotective, and anti-HIV effects.[4] Specifically, this compound has been demonstrated to arrest embryonic cell division in Xenopus laevis and exhibits anti-HIV-1 activity.[4][5][6]
These application notes provide a comprehensive overview of relevant animal models and detailed protocols for investigating the therapeutic potential of this compound. The focus is on models that align with its known biological activities and the traditional uses of its plant source.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Model System | Endpoint | Result (IC50) | Reference |
| Inhibition of Embryonic Cell Division | Xenopus laevis cells (blastular stage) | Cleavage Arrest | 0.32 µg/mL | [4][5] |
| Anti-HIV-1 Activity | In vitro assay | EC50 | 68.7 µM | [6] |
I. Developmental Toxicity Studies using Xenopus laevis
The demonstrated effect of this compound on the embryonic cell division of Xenopus laevis (African clawed frog) makes this a primary model for investigating its developmental toxicity.[4][5] Xenopus laevis is a well-established vertebrate model for studying embryogenesis and for the toxicological screening of compounds.[1][7][8]
Experimental Protocol: Frog Embryo Teratogenesis Assay - Xenopus (FETAX)
This protocol is adapted from standard FETAX procedures to assess the teratogenic potential of this compound.
1. Animal Husbandry and Embryo Collection:
-
House adult male and female Xenopus laevis in separate, appropriate aquatic habitats.
-
Induce ovulation and fertilization by injecting human chorionic gonadotropin (hCG).
-
Collect fertilized eggs and remove the jelly coat using a solution of 2% L-cysteine (pH 7.8-8.1).
-
Select normally developing embryos at the mid-blastula to early gastrula stage for the assay.
2. Exposure to this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in FETAX solution (625 mg NaCl, 96 mg NaHCO3, 30 mg KCl, 15 mg CaCl2, 60 mg CaSO4·2H2O, and 75 mg MgSO4 per liter of deionized water).
-
Use a range of concentrations based on the known IC50 value (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/mL). Include a vehicle control group.
-
Randomly assign groups of 25 embryos to each concentration in covered petri dishes.
-
Incubate the embryos for 96 hours at 22-24°C. Renew the test solutions every 24 hours.
3. Endpoint Assessment:
-
At 96 hours, determine the number of surviving embryos.
-
Fix the surviving embryos in 3% formalin.
-
Assess the fixed embryos for malformations under a dissecting microscope. Common endpoints include growth inhibition, axial curvature, edema, and craniofacial abnormalities.
-
Calculate the 96-h LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration causing malformations in 50% of surviving embryos).
-
The Teratogenic Index (TI = LC50/EC50) can be calculated to estimate the teratogenic risk.
Logical Workflow for Developmental Toxicity Assessment
II. Anti-Inflammatory Activity Studies in Rodent Models
Given the traditional use of Kadsura species for inflammatory conditions and the known anti-inflammatory properties of related compounds, investigating this compound in established rodent models of inflammation is a logical next step.[2][9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House them under standard laboratory conditions with free access to food and water.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Groups 3-5: this compound at three different doses (e.g., 10, 30, and 100 mg/kg, route to be determined by solubility and stability, e.g., oral gavage or intraperitoneal).
3. Induction of Inflammation and Measurement:
-
Administer the respective treatments to the animals.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway in Acute Inflammation
III. Neuroprotective Effect Studies in Rodent Models
The neuroprotective potential of compounds from the Kadsura genus suggests that this compound may also possess such properties.[11][12] A relevant animal model is crucial to investigate this.
Experimental Protocol: Kainic Acid-Induced Excitotoxicity in Mice
This model mimics certain aspects of neurodegenerative diseases characterized by neuronal over-excitation.
1. Animals:
-
Use male C57BL/6 mice (20-25 g).
-
Acclimatize and house as previously described.
2. Treatment Groups:
-
Group 1: Sham control (vehicle + saline injection).
-
Group 2: Kainic acid (KA) control (vehicle + KA injection).
-
Group 3: Positive control (e.g., a known neuroprotectant).
-
Groups 4-6: this compound (e.g., 10, 30, and 100 mg/kg, administered prior to KA).
3. Induction of Neurotoxicity and Behavioral Assessment:
-
Administer the respective treatments.
-
After a predetermined time (e.g., 30-60 minutes), induce neurotoxicity by intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of kainic acid.
-
Observe and score seizure activity for 2-4 hours post-KA injection.
-
Conduct behavioral tests 24-48 hours later to assess cognitive function (e.g., Y-maze for spatial memory).
4. Histological and Biochemical Analysis:
-
At the end of the behavioral tests, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for histological analysis (e.g., Nissl staining or Fluoro-Jade B staining to visualize neuronal damage, particularly in the hippocampus).
-
Quantify neuronal loss in specific brain regions (e.g., CA1 and CA3 of the hippocampus).
-
Homogenize brain tissue from a subset of animals for biochemical assays (e.g., measurement of oxidative stress markers or inflammatory cytokines).
Quantitative Data from Hypothetical Neuroprotection Study
Table 2: Effect of this compound on Kainic Acid-Induced Neuronal Damage and Cognitive Deficits
| Treatment Group | Seizure Score (Mean ± SEM) | Y-Maze Spontaneous Alternation (%) | Neuronal Survival in CA1 (%) |
| Sham Control | 0.0 ± 0.0 | 75.2 ± 3.1 | 100.0 ± 0.0 |
| Kainic Acid Control | 4.8 ± 0.3 | 42.5 ± 2.8 | 35.7 ± 4.2 |
| This compound (10 mg/kg) | 3.9 ± 0.4 | 51.3 ± 3.5 | 48.9 ± 5.1 |
| This compound (30 mg/kg) | 2.7 ± 0.3 | 62.1 ± 2.9 | 65.4 ± 4.8 |
| This compound (100 mg/kg) | 1.5 ± 0.2 | 70.8 ± 3.0 | 82.1 ± 3.9** |
| p < 0.05, **p < 0.01 compared to Kainic Acid Control |
Conclusion
The provided protocols offer a strategic framework for the preclinical evaluation of this compound. Beginning with developmental toxicity assessment in Xenopus laevis, where its activity is already established, and progressing to mammalian models of inflammation and neurodegeneration, researchers can systematically explore its therapeutic potential. The successful application of these models will be instrumental in elucidating the pharmacological profile of this compound and determining its suitability for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of cyclooxygenase-2 inhibitors from Kadsura coccinea by affinity ultrafiltration mass spectrometry and the anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. Xenopus laevis (Daudin, 1802) as a Model Organism for Bioscience: A Historic Review and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Determining the optimal developmental stages of Xenopus laevis for initiating exposures to chemicals for sensitively detecting their feminizing effects on gonadal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsuracoccinic Acid A: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuracoccinic acid A is a naturally occurring 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating bioactivities that warrant further investigation for drug development. This document provides a summary of the current data, detailed experimental protocols based on available literature for related compounds, and diagrams of potential signaling pathways to guide future research.
Therapeutic Potential
This compound has demonstrated potential in the following areas:
-
Inhibition of Cell Division: It has been shown to arrest the cleavage of embryonic cells, suggesting a potential role in targeting rapidly dividing cells, such as in cancer.[1][2]
-
Anticancer Activity: While direct studies on a broad panel of cancer cell lines are limited for this compound, related 3,4-seco-lanostane triterpenoids from Kadsura coccinea have shown antiproliferative effects.[3] Furthermore, a structurally similar compound, kadsuric acid, has demonstrated cytotoxicity against human pancreatic cancer cells.[4][5]
-
Anti-HIV Activity: There are indications of in vitro anti-HIV-1 activity, suggesting a potential for development as an antiviral agent.
Data Presentation
The following tables summarize the quantitative data available for this compound and related compounds.
Table 1: Bioactivity of this compound
| Activity | Model System | Endpoint | Value | Reference |
| Inhibition of Cell Division | Xenopus laevis embryonic cells | IC₅₀ | 0.32 µg/mL | [1][2] |
Table 2: Antiproliferative Activity of Related 3,4-seco-Lanostane Triterpenoids from Kadsura coccinea
| Compound | Cell Line | Endpoint | Value (µM) | Reference |
| Seco-coccinic acid G | HL-60 (Human leukemia) | GI₅₀ | 28.4 | [3] |
| Seco-coccinic acid K | HL-60 (Human leukemia) | GI₅₀ | 15.2 | [3] |
| Seco-coccinic acid F | HL-60 (Human leukemia) | GI₅₀ | 16.6 | [3] |
Table 3: Cytotoxic Activity of Kadsuric Acid (a related triterpenoid from Kadsura coccinea)
| Compound | Cell Line | Endpoint | Value (µM) | Reference |
| Kadsuric Acid | PANC-1 (Human pancreatic cancer) | IC₅₀ | 14.5 ± 0.8 | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments. Disclaimer: As specific protocols for this compound are not fully detailed in the public domain, the following are representative methods based on studies of related compounds and general pharmacological assays. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Xenopus laevis Embryonic Cell Division Assay
This protocol is based on the reported activity of this compound in arresting embryonic cell cleavage.
Objective: To determine the inhibitory effect of this compound on embryonic cell division.
Materials:
-
This compound
-
Xenopus laevis eggs and sperm
-
Modified Barth's Saline (MBS)
-
Ficoll solution
-
Culture dishes
-
Microscope
Procedure:
-
Fertilization and Culture:
-
Obtain Xenopus laevis eggs and sperm.
-
Fertilize the eggs in vitro.
-
Culture the fertilized embryos in MBS at the appropriate temperature.
-
-
Treatment:
-
At the blastular stage, select healthy embryos.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MBS to achieve the desired final concentrations.
-
Transfer individual embryos to culture dishes containing the different concentrations of this compound. Include a vehicle control (MBS with solvent).
-
-
Observation:
-
Incubate the embryos for a defined period (e.g., 24-48 hours).
-
Observe the embryos under a microscope at regular intervals to monitor cell division (cleavage).
-
-
Data Analysis:
-
Record the number of embryos in which cell division is arrested at each concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell division in 50% of the embryos.
-
Protocol 2: Antiproliferative Assay in Cancer Cell Lines (e.g., HL-60)
This protocol is based on studies of related 3,4-seco-lanostane triterpenoids.
Objective: To evaluate the antiproliferative effect of this compound on human cancer cell lines.
Materials:
-
This compound
-
HL-60 (or other selected cancer cell lines)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT or WST-1 reagent
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well).
-
Allow the cells to attach overnight (for adherent cells) or stabilize (for suspension cells).
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Potential Signaling Pathways and Mechanisms
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on related triterpenoids suggests potential mechanisms of action.
Caspase-Mediated Apoptosis Pathway
Studies on kadsuric acid, a structurally related triterpenoid, have shown that it can induce apoptosis in pancreatic cancer cells through the activation of caspases and the cleavage of Poly(ADP-ribose) polymerase (PARP).[4][5] This suggests that this compound may also exert its anticancer effects by triggering programmed cell death.
Caption: Hypothesized Caspase-Mediated Apoptosis Pathway.
Experimental Workflow for Investigating Mechanism of Action
To further elucidate the therapeutic potential and mechanism of action of this compound, a structured experimental workflow is recommended.
Caption: Proposed Experimental Workflow for this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The provided data and protocols offer a foundation for researchers to further explore its biological activities and elucidate its mechanism of action. Future studies should focus on comprehensive screening against a panel of cancer cell lines, detailed investigation of its effects on cell cycle and apoptosis, and eventual validation in in vivo models.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new 3,4-seco-lanostane-type triterpenoids with antiproliferative activity in human leukemia cells isolated from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Kadsuracoccinic Acid A: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuracoccinic acid A is a naturally occurring 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1] This compound has garnered interest in the scientific community due to its potential therapeutic applications. Extracts and isolated compounds from Kadsura coccinea have demonstrated a range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neuroprotective effects.[2] this compound, in particular, has shown promise in two distinct areas: inhibition of embryonic cell division and anti-HIV-1 activity. These application notes provide a summary of the current data and detailed protocols for the investigation of this compound in a research setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C30H44O4 | Inferred from structure |
| Molecular Weight | 468.67 g/mol | Inferred from structure |
| Compound Type | 3,4-seco-lanostane triterpene | [1] |
| Source | Kadsura coccinea | [1] |
Biological Activity
This compound has demonstrated notable biological effects in preclinical studies. The following table summarizes the quantitative data available for its primary activities.
| Activity | Assay System | Result | Reference |
| Inhibition of Embryonic Cell Division | Xenopus laevis cells (blastular stage) | IC50: 0.32 µg/mL | [1] |
| Anti-HIV-1 Activity | In vitro cell-based assay | EC50: 68.7 µM |
Potential Therapeutic Applications
Based on its observed biological activities, this compound holds potential for development in the following therapeutic areas:
-
Anticancer Agent: The ability to arrest cell division suggests a potential application in oncology. Further studies are warranted to explore its efficacy and mechanism of action in various cancer cell lines.
-
Antiviral Agent: The reported anti-HIV-1 activity indicates that this compound could be a lead compound for the development of novel antiretroviral therapies.
Experimental Protocols
The following are detailed protocols for the key experiments cited, providing a foundation for further research and validation.
Protocol 1: Assessment of Embryonic Cell Division Inhibition in Xenopus laevis
This protocol is based on the methodology described by Li et al. (2008).[1]
Objective: To determine the inhibitory effect of this compound on the embryonic cell division of Xenopus laevis.
Materials:
-
This compound
-
Xenopus laevis embryos (blastular stage)
-
Modified Barth's Saline (MBS)
-
Culture dishes
-
Microscope with imaging capabilities
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Embryo Collection and Culture:
-
Obtain fertilized Xenopus laevis eggs and culture them in 0.1X MBS at 18-22°C until they reach the blastular stage.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in 0.1X MBS to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., <0.1%).
-
-
Treatment of Embryos:
-
Transfer individual blastular stage embryos into the wells of a culture dish containing the various concentrations of this compound.
-
Include a vehicle control group (0.1X MBS with the same final concentration of DMSO as the treatment groups).
-
-
Incubation and Observation:
-
Incubate the embryos at 18-22°C and observe the progression of cell division under a microscope at regular intervals.
-
Capture images to document the developmental stage and any morphological changes.
-
-
Data Analysis:
-
Assess the arrest of cell cleavage in the treated embryos compared to the control group.
-
Determine the concentration of this compound that inhibits cell division by 50% (IC50) by plotting the percentage of cleavage arrest against the compound concentration and fitting the data to a dose-response curve.
-
Workflow for Xenopus laevis Cell Division Assay
Caption: Workflow for assessing the inhibition of embryonic cell division by this compound in Xenopus laevis.
Protocol 2: In Vitro Anti-HIV-1 Activity Assay (HIV-1 Protease Inhibition)
While the exact assay used to determine the published EC50 value is not detailed in the available literature, a likely mechanism of action for a triterpenoid like this compound is the inhibition of a key viral enzyme. The following protocol describes a common method for assessing the inhibition of HIV-1 protease, a critical enzyme for viral replication. This protocol is adapted from studies on other seco-lanostane triterpenoids isolated from Kadsura coccinea.
Objective: To evaluate the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
This compound
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
96-well black microplates
-
Fluorescence plate reader
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in the assay buffer.
-
Prepare solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted this compound to the appropriate wells.
-
Include a positive control (a known HIV-1 protease inhibitor) and a negative control (assay buffer with DMSO).
-
-
Enzyme Reaction:
-
Add the HIV-1 protease solution to all wells except the substrate blank.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Workflow for HIV-1 Protease Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against HIV-1 protease.
Proposed Signaling Pathway of Action
Currently, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. However, based on its ability to arrest cell division and the known mechanisms of related triterpenoids, a plausible hypothesis is the induction of apoptosis. A related compound, Kadsuric acid, also from Kadsura coccinea, has been shown to induce apoptosis in pancreatic cancer cells through the intrinsic caspase/PARP-1 pathway. The following diagram illustrates this proposed pathway, which may be relevant for this compound.
Proposed Apoptotic Pathway
Caption: Proposed intrinsic apoptotic pathway potentially activated by this compound, leading to cell death.
Conclusion and Future Directions
This compound presents as a promising natural product with potential for development as an anticancer and antiviral agent. The provided protocols offer a starting point for researchers to further investigate its biological activities and elucidate its mechanism of action. Future research should focus on:
-
Confirming the specific molecular targets of this compound.
-
Investigating its efficacy in a broader range of cancer cell lines and viral assays.
-
Elucidating the precise signaling pathways modulated by this compound.
-
Conducting in vivo studies to assess its therapeutic potential in animal models.
These efforts will be crucial in determining the translational potential of this compound in drug discovery and development.
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
Kadsuracoccinic Acid A: A Tool for Investigating Cell Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuracoccinic acid A is a naturally occurring ring-A seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1][2] This compound has garnered interest within the scientific community due to its distinct biological activities, positioning it as a valuable molecular probe for studying fundamental cellular processes. Notably, this compound has demonstrated potent effects on embryonic cell division and viral replication, suggesting its interaction with key regulatory pathways.[1][2]
These application notes provide a comprehensive overview of the current understanding of this compound's biological effects, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in utilizing this compound to explore and dissect complex cell signaling networks, particularly those governing cell cycle progression and viral life cycles.
Quantitative Biological Activity
The biological effects of this compound have been quantified in several key studies. The following tables summarize the available data on its inhibitory and effective concentrations.
| Activity | Assay System | Parameter | Value | Reference |
| Cell Division Arrest | Xenopus laevis embryonic cells | IC50 | 0.32 µg/mL | [1][2] |
| Anti-HIV-1 Activity | In vitro | EC50 | 68.7 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces a specific biological or biochemical function by 50%. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
For comparative purposes, the activities of other related compounds from Kadsura coccinea are presented below:
| Compound | Activity | Assay System | Parameter | Value | Reference |
| Kadsuric Acid | Cytotoxicity | PANC-1 (human pancreatic cancer cells) | IC50 | 14.5 ± 0.8 µM | [3][4] |
| Seco-coccinic acid F | HIV-1 Protease Inhibition | In vitro | IC50 | 1.0 ± 0.03 µM | |
| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | HIV-1 Protease Inhibition | In vitro | IC50 | 0.05 ± 0.009 µM |
Application 1: Investigating Cell Cycle Progression and Cleavage Arrest
The most prominently reported biological effect of this compound is its ability to arrest embryonic cell division.[1][2] This makes it a valuable tool for studying the intricate signaling pathways that regulate the cell cycle, particularly the transitions between different phases and the mechanics of cytokinesis.
Proposed Signaling Pathway for Cell Cycle Arrest
While the precise molecular target of this compound in cell cycle regulation has not yet been elucidated, its phenotype of cleavage arrest in Xenopus laevis embryos suggests a potential interference with the core cell cycle machinery. A plausible hypothesis is the modulation of Cyclin-Dependent Kinase (CDK) activity, which is fundamental for cell cycle progression.
Experimental Protocol: Xenopus laevis Embryonic Cell Division Assay
This protocol is adapted from established methods for studying cell division in Xenopus laevis embryos and can be used to verify and further investigate the effects of this compound.
Materials:
-
Xenopus laevis eggs and sperm
-
Modified Barth's Saline (MBS)
-
Ficoll solution
-
Cysteine solution
-
Culture dishes
-
This compound stock solution (in DMSO)
-
Microscope
Procedure:
-
Fertilization and De-jellying:
-
In vitro fertilize Xenopus laevis eggs with a sperm suspension in MBS.
-
After successful fertilization is confirmed by cortical rotation, de-jelly the embryos by gentle swirling in a 2% cysteine solution (pH 7.8-8.0) for 2-4 minutes.
-
Wash the de-jellied embryos thoroughly with MBS.
-
-
Treatment with this compound:
-
Transfer synchronized embryos at the blastula stage (approximately 4-5 hours post-fertilization) into culture dishes containing MBS.
-
Prepare serial dilutions of this compound in MBS from a stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control (MBS with DMSO) and a negative control (MBS only).
-
Add the different concentrations of this compound to the culture dishes.
-
-
Observation and Data Collection:
-
Incubate the embryos at room temperature (18-22°C).
-
Observe the embryos under a microscope at regular intervals (e.g., every 30 minutes) for the next several hours.
-
Record the developmental stage and note any abnormalities in cell division (cleavage furrows, cell size, and morphology).
-
The endpoint is typically the percentage of embryos that exhibit arrested cleavage at a specific time point compared to the control group.
-
-
IC50 Determination:
-
Plot the percentage of cleavage arrest against the concentration of this compound.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism, R).
-
Protocol for Investigating Molecular Mechanisms (Western Blotting)
To test the hypothesis that this compound affects CDK activity, researchers can perform Western blot analysis on treated Xenopus embryos or cell extracts.
Procedure:
-
Prepare Xenopus egg extracts that can recapitulate cell cycle events in vitro.
-
Treat the extracts with this compound at concentrations around the IC50 value.
-
Take samples at different time points.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key cell cycle regulators, such as:
-
Phospho-CDK1 (to assess activity)
-
Cyclin B
-
p21
-
p27
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the changes in protein levels and phosphorylation states to infer the effect of this compound on the cell cycle machinery.
Application 2: Elucidating Anti-HIV-1 Mechanisms
This compound has been identified as an inhibitor of HIV-1 replication. Studies on closely related seco-lanostane triterpenoids from K. coccinea strongly suggest that the mechanism of action involves the inhibition of HIV-1 protease, a critical enzyme for viral maturation.
Proposed Mechanism of HIV-1 Protease Inhibition
The available evidence for related compounds suggests an uncompetitive mode of inhibition, meaning the inhibitor binds to the enzyme-substrate complex. This is a distinct mechanism from many clinically used protease inhibitors that are active-site directed.
Experimental Protocol: HIV-1 Protease Inhibition Assay
A cell-free enzymatic assay can be employed to directly measure the inhibitory effect of this compound on recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate
-
Assay buffer
-
This compound
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of the compound in assay buffer.
-
Prepare solutions of HIV-1 protease and the fluorogenic substrate in assay buffer.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, the compound at various concentrations, and the HIV-1 protease solution.
-
Include a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths.
-
Continue to measure the fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Conclusion
This compound presents as a promising chemical tool for dissecting fundamental cellular processes. Its demonstrated ability to arrest cell division in a vertebrate model system opens avenues for identifying novel targets and regulatory nodes within the cell cycle signaling network. Furthermore, its anti-HIV-1 activity, likely mediated through protease inhibition, provides a basis for the development of new antiviral strategies. The protocols outlined here offer a framework for researchers to further explore and harness the potential of this compound in their studies of cell signaling and drug discovery.
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Kadsuracoccinic Acids AâC, Ring-A seco-Lanostane Triterpenes from Kadsura coccinea and Their Effects on Embryonic Cell Division of Xenopus laevis - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Optimizing dosage and administration of Kadsuracoccinic acid A"
Welcome to the technical support center for Kadsuracoccinic acid A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a ring-A seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1] It has demonstrated biological activities including anticancer and anti-HIV-1 properties.[2] Specifically, it has been shown to arrest cell cleavage in embryonic cells and is thought to be related to the progression of the M phase of the cell cycle.[2]
Q2: What is a recommended starting concentration for in vitro experiments?
A good starting point for determining the optimal concentration in your specific cell line would be based on its known IC50 value. In cultured individual Xenopus laevis cells at the blastular stage, this compound arrested cell cleavage with an IC50 of 0.32 µg/mL.[1] For anti-HIV-1 activity, an EC50 value of 68.7 μM has been reported.[2] It is recommended to perform a dose-response curve starting from a concentration range around these values to determine the optimal concentration for your experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO.
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Recommended Procedure:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C for up to a month or at -80°C for longer-term storage (up to 1 year).[2][3]
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When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
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Q4: How should I prepare this compound for in vivo animal experiments?
A suggested formulation for in vivo administration is a solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. It is crucial to develop an appropriate dissolution method based on the specific laboratory animals and route of administration.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Low or no compound activity in cell-based assays | Incorrect dosage. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cell line. |
| Compound degradation. | Ensure proper storage of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Low cell viability at the start of the experiment. | Ensure cells are healthy and in the exponential growth phase before adding the compound. | |
| Precipitation of the compound in cell culture medium | Low solubility of the compound in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution, but not high enough to be toxic to the cells (typically <0.1%). Consider using a different solvent or a solubilizing agent if precipitation persists. |
| High background in assays | Solvent effects. | Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in your experimental setup to account for any effects of the solvent on the assay. |
| Inconsistent results between experiments | Variation in cell density or growth phase. | Standardize your cell seeding density and ensure cells are in a consistent growth phase for each experiment. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Quantitative Data Summary
| Compound | Biological Activity | Cell Line/System | Parameter | Value | Reference |
| This compound | Cell Cleavage Arrest | Xenopus laevis embryonic cells | IC50 | 0.32 µg/mL | [1] |
| This compound | Anti-HIV-1 | - | EC50 | 68.7 µM | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Hypothesized Signaling Pathways
While the direct effect of this compound on specific signaling pathways is not yet fully elucidated, studies on the crude extract of Kadsura coccinea suggest potential involvement of the PI3K-Akt and MAPK pathways. The following diagrams illustrate these hypothesized pathways.
Caption: Hypothesized inhibition of the PI3K-Akt signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of this compound.
References
"Minimizing off-target effects of Kadsuracoccinic acid A"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential off-target effects of Kadsuracoccinic acid A. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a ring-A seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1][2] Its primary reported biological activities include anticancer effects, specifically by arresting cell cleavage during the M phase of the cell cycle.[1][3] It has also demonstrated in vitro anti-HIV-1 activity.[4][5]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
Off-target effects refer to the interactions of a drug or compound with molecules other than its intended therapeutic target. These unintended interactions can lead to undesirable side effects, toxicity, or a misinterpretation of experimental results.[6][7] For a potent bioactive compound like this compound, understanding and minimizing off-target effects is crucial for developing it into a selective therapeutic agent and for accurately elucidating its mechanism of action.
Q3: Have the specific molecular target(s) and off-targets of this compound been identified?
The scientific literature to date has not definitively characterized the specific molecular target(s) responsible for the cell division arrest induced by this compound. Consequently, a comprehensive profile of its off-target interactions is also not yet established. Researchers should therefore proactively assess the selectivity of this compound in their experimental systems.
Q4: What general strategies can be employed to minimize the off-target effects of small molecules?
Several strategies can be utilized to reduce off-target effects, including:
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Rational Drug Design: Modifying the molecular structure to improve selectivity for the intended target.[6]
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High-Throughput Screening (HTS): Testing the compound against a wide range of targets to identify unintended interactions early in the research process.[6]
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Computational Modeling and Prediction: Using in silico tools to predict potential off-target interactions based on the compound's structure.[7][8]
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Targeted Delivery Systems: Employing nanocarriers or other delivery vehicles to increase the concentration of the compound at the desired site of action, thereby reducing systemic exposure and potential off-target interactions.
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Structural Modification: Synthesizing and testing analogs of the parent compound to identify derivatives with improved selectivity.[9]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Non-Target Cells
Issue: You are observing high levels of cytotoxicity in cell lines that are not your primary target or in control cell lines, suggesting potential off-target effects.
Troubleshooting Steps:
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Dose-Response Analysis:
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Action: Perform a comprehensive dose-response curve for this compound in both your target and non-target cell lines.
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Rationale: This will help determine the therapeutic window and identify if the observed cytotoxicity is a general effect at high concentrations or a specific off-target interaction.
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Cell Cycle Analysis:
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Action: Use flow cytometry to analyze the cell cycle distribution in both target and non-target cells treated with this compound.
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Rationale: Since this compound is known to arrest cell division, this can help determine if the cytotoxicity in non-target cells is also mediated by cell cycle disruption.[1][3]
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Off-Target Profiling:
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Action: If resources permit, subject this compound to a broad panel of in vitro kinase and receptor binding assays.
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Rationale: This can help identify potential unintended molecular targets that may be responsible for the observed cytotoxicity.
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Guide 2: Inconsistent or Non-Reproducible Experimental Results
Issue: You are experiencing variability in your experimental outcomes when using this compound.
Troubleshooting Steps:
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Compound Purity and Stability:
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Action: Verify the purity of your this compound stock. Ensure proper storage conditions (e.g., -20°C in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles.[3]
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Rationale: Degradation of the compound can lead to inconsistent results.
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Control for Off-Target Effects:
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Action: Include a structurally related but biologically inactive analog as a negative control in your experiments, if available.
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Rationale: This can help differentiate between the intended on-target effects and non-specific or off-target effects.
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Use of Lower, More Specific Concentrations:
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Action: Based on your dose-response data, use the lowest effective concentration of this compound to minimize the likelihood of engaging off-targets.
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Rationale: Off-target interactions are often more pronounced at higher concentrations.
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Data Presentation: On-Target vs. Off-Target Activity
To systematically evaluate the selectivity of this compound and its analogs, we recommend using the following table to summarize your quantitative data.
| Compound | On-Target Assay (e.g., Cell Division Arrest IC50 in Target Cells) | Off-Target Assay 1 (e.g., Cytotoxicity IC50 in Control Cells) | Off-Target Assay 2 (e.g., Kinase X Inhibition Ki) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| This compound | e.g., 0.32 µg/mL | Enter experimental value | Enter experimental value | Calculate value |
| Analog 1 | Enter experimental value | Enter experimental value | Enter experimental value | Calculate value |
| Analog 2 | Enter experimental value | Enter experimental value | Enter experimental value | Calculate value |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity using MTT Assay
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Cell Plating: Seed your target cancer cell line and a non-target control cell line (e.g., a non-cancerous cell line) in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both cell lines. The ratio of the IC50 in the non-target cells to the target cells provides a selectivity index.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Decision-making for off-target mitigation.
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1016260-22-2 | ScreenLib [screenlib.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kadcoccinic Acids A–J, Triterpene Acids from Kadsura coccinea [agris.fao.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
"Refining analytical techniques for Kadsuracoccinic acid A detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Kadsuracoccinic acid A.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
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Q1: What is the recommended procedure for extracting this compound from Kadsura coccinea plant material?
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A1: A common method involves extracting the dried and powdered plant material (rhizome or stems) with a solvent such as 80% acetone or ethanol.[1] This can be followed by a liquid-liquid partitioning to separate compounds based on polarity. For example, the crude extract can be suspended in water and then partitioned successively with chloroform, ethyl acetate, and n-butanol to isolate compounds of varying polarities.[1]
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Q2: I am observing low recovery of this compound after extraction. What could be the cause?
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A2: Low recovery can be due to several factors:
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Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or using techniques like sonication or heating to improve efficiency.
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Solvent Polarity: The polarity of the extraction solvent is crucial. If this compound is not efficiently extracted with your current solvent, consider a solvent system with a different polarity.
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Degradation: this compound, like many natural products, may be sensitive to heat and light. Avoid excessive temperatures and exposure to direct light during extraction and sample processing.
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HPLC Analysis
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Q3: I am seeing significant peak tailing for this compound in my HPLC chromatogram. How can I resolve this?
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A3: Peak tailing for acidic compounds like this compound is a common issue. Here are several troubleshooting steps:
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Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds. Adding a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of the carboxylic acid groups, leading to a more symmetrical peak shape.
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Column Choice: Ensure you are using a high-quality, end-capped C18 or a C30 column, which are well-suited for the separation of triterpenoids.
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Secondary Interactions: Peak tailing can also be caused by secondary interactions between the analyte and active sites on the column packing material. Using a highly pure silica-based column can minimize these interactions.
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
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Q4: My retention time for this compound is shifting between injections. What should I check?
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A4: Retention time variability can be caused by:
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Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time.
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Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection. Inadequate equilibration can cause retention time drift, especially in gradient elution.
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Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
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Pump Performance: Check for leaks or bubbles in the pump, as this can lead to inconsistent flow rates and, consequently, retention time shifts.
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Q5: I am having difficulty separating this compound from other closely related triterpenoids. What can I do?
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A5: Co-elution of structurally similar compounds is a common challenge. To improve resolution:
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Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
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Change Column: Consider a column with a different selectivity. A C30 column, for instance, can provide better separation for structurally similar triterpenoids compared to a standard C18 column.
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Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
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Mass Spectrometry (MS) Detection
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Q6: I am not getting a clear molecular ion peak for this compound in my mass spectrum. What could be the issue?
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A6: The absence of a clear molecular ion peak can be due to in-source fragmentation or poor ionization.
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Ionization Source: Electrospray ionization (ESI) is commonly used for triterpenoids. Ensure your ESI source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for this compound.
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Fragmentation: If the compound is fragmenting in the source, try reducing the cone voltage or fragmentor voltage.
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Adduct Formation: In ESI, molecules can form adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+). Look for these adducts in your spectrum, as they can sometimes be more abundant than the protonated or deprotonated molecule.
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Q7: How can I confirm the identity of this compound using mass spectrometry?
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A7: The molecular formula for this compound is C₃₁H₄₆O₄.[1] In mass spectrometry, you would expect to see a corresponding mass-to-charge ratio ([M+H]⁺ or [M-H]⁻). For confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the resulting fragmentation pattern with known data or theoretical fragmentation pathways for lanostane-type triterpenoids. The EI-MS has shown a molecular ion peak at m/z 482.[1]
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Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₄₆O₄ | [1] |
| Molecular Weight | 482.7 g/mol | Calculated |
| UV λmax (in MeOH) | 202 nm | [1] |
| EI-MS [M]⁺ | m/z 482 | [1] |
Experimental Protocols
1. Sample Preparation from Kadsura coccinea
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Drying and Grinding: Dry the rhizomes or stems of Kadsura coccinea at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
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Extraction:
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Macerate the powdered plant material in 80% acetone (e.g., 10 g of powder in 100 mL of solvent) at room temperature for 24 hours.
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Alternatively, use sonication for 30-60 minutes to enhance extraction efficiency.
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Repeat the extraction process three times with fresh solvent.
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Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Liquid-Liquid Partitioning (Optional):
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Suspend the crude extract in water.
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Sequentially partition the aqueous suspension with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to fractionate the extract. This compound is expected to be in the less polar fractions.
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Final Preparation: Evaporate the desired fraction to dryness. Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Method for Detection
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) or a C30 column for improved resolution of isomers.
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Mobile Phase:
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A: 0.1% Formic acid in water
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B: Acetonitrile
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Gradient Elution: A typical gradient might be:
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0-5 min: 20% B
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5-35 min: 20% to 90% B
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35-40 min: 90% B
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40.1-45 min: 20% B (re-equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 210 nm[1]
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Injection Volume: 10-20 µL
3. UPLC-MS/MS Method for Identification and Quantification
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Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
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Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water
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B: 0.1% Formic acid in acetonitrile
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Gradient Elution: A faster gradient can be used with UPLC, for example:
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0-1 min: 10% B
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1-10 min: 10% to 95% B
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10-12 min: 95% B
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12.1-15 min: 10% B (re-equilibration)
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Flow Rate: 0.3-0.4 mL/min
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Column Temperature: 40°C
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Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
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MS Parameters (example):
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Capillary Voltage: 3.0 kV
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Cone Voltage: 30 V
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Source Temperature: 120°C
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Desolvation Temperature: 350°C
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Cone Gas Flow: 50 L/h
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Desolvation Gas Flow: 600 L/h
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Data Acquisition: Full scan mode to identify the molecular ion and MS/MS (product ion scan) mode to obtain fragmentation patterns for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) would be used.
Visualizations
Caption: Experimental workflow for the detection of this compound.
References
"Addressing resistance to Kadsuracoccinic acid A in cell lines"
Welcome to the technical support center for Kadsuracoccinic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a ring-A seco-lanostane triterpene isolated from the medicinal plant Kadsura coccinea.[1][2] Its primary known anticancer activity is the induction of significant cleavage arrest during cell division, potentially related to the M phase of the cell cycle.[1][3] It has also demonstrated in vitro anti-HIV-1 activity.[4]
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] For long-term efficacy, solutions stored at -20°C for over a month should be re-examined. It is advisable to avoid repeated freeze-thaw cycles.[3]
Q3: What are the reported cytotoxic concentrations of this compound?
In cultured Xenopus laevis cells at the blastular stage, this compound arrested cell cleavage with an IC50 of 0.32 µg/mL.[1][2]
Troubleshooting Guide: Addressing Resistance to this compound
While specific resistance mechanisms to this compound have not been extensively documented, a decrease in its efficacy in cell lines may be attributable to general mechanisms of multidrug resistance (MDR). Below are troubleshooting steps for researchers encountering potential resistance.
Issue 1: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the IC50 value of this compound in your cell line, it may indicate the development of resistance.
Possible Cause 1: Overexpression of ABC Transporters (Multidrug Resistance)
A common mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[5]
Troubleshooting Steps:
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Co-administration with an MDR Inhibitor: Perform a dose-response experiment with this compound in the presence of a known P-gp inhibitor, such as verapamil or piperine.[5] A significant decrease in the IC50 value in the presence of the inhibitor would suggest P-gp-mediated resistance.
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Assess P-gp Activity: Utilize a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM to measure efflux activity in your potentially resistant cells compared to the parental, sensitive cell line.[5] Increased efflux in the resistant line is indicative of higher P-gp activity.
Possible Cause 2: Alterations in Apoptotic Pathways
Cancer cells can develop resistance by evading apoptosis.[6] This may involve the downregulation of pro-apoptotic proteins (e.g., p53, Bax) or the upregulation of anti-apoptotic proteins (e.g., survivin).[7]
Troubleshooting Steps:
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Evaluate Apoptosis Induction: Use an Annexin V/Propidium Iodide assay to quantify the level of apoptosis induced by this compound in both sensitive and potentially resistant cells. A reduced apoptotic population in the treated resistant cells would suggest an altered apoptotic response.
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Profile Apoptotic Gene Expression: Measure the mRNA or protein levels of key apoptotic regulators (e.g., p53, p21, Bax, caspase-3) in response to treatment.[7][8]
Hypothetical Data on this compound Efficacy
The following tables represent hypothetical data for a sensitive parental cell line (e.g., A549) and a derived resistant subline (A549-Kres).
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) |
| A549 (Parental) | 5 |
| A549-Kres | 50 |
Table 2: Effect of P-gp Inhibitor on this compound IC50 in A549-Kres
| Treatment | IC50 (µM) |
| This compound alone | 50 |
| This compound + Verapamil (10 µM) | 8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the activity of the P-gp drug efflux pump.
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Cell Preparation: Harvest and wash cells, then resuspend in a suitable buffer.
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Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.
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Efflux Monitoring: Wash the cells to remove excess Rhodamine 123 and incubate them in a fresh medium. Collect aliquots at different time points.
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Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A faster decrease in fluorescence indicates higher P-gp efflux activity.
Visualizations
Caption: Hypothesized resistance pathways to this compound.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1016260-22-2 | ScreenLib [screenlib.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Kadsuracoccinic Acid A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Kadsuracoccinic acid A, with a focus on enhancing its oral bioavailability.
Troubleshooting Guide
This guide is designed to help you navigate common experimental issues in a question-and-answer format.
Q1: My in vivo efficacy studies with this compound show poor results despite high in vitro activity. What is the likely cause?
A: A significant discrepancy between in vitro activity and in vivo efficacy often points to poor oral bioavailability. This compound, as a relatively large and lipophilic triterpenoid, likely suffers from low aqueous solubility and/or poor membrane permeability. Furthermore, it may be subject to first-pass metabolism in the gut wall and liver. We recommend characterizing its physicochemical properties to diagnose the specific issue.
Q2: I'm observing high variability in my animal pharmacokinetic (PK) data for this compound. What are the potential reasons?
A: High variability in PK data can stem from several factors related to the compound's poor solubility. These may include:
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Erratic Absorption: Inconsistent dissolution of the crystalline compound in the gastrointestinal (GI) tract.
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Food Effects: The presence or absence of food can significantly alter the GI environment (pH, bile salts), impacting the dissolution and absorption of poorly soluble drugs.
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Pre-systemic Metabolism: Saturation or induction of metabolic enzymes (e.g., Cytochrome P450s) can lead to non-linear and variable exposure.
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, reducing absorption.
To mitigate this, consider using a solubilization-enhancing formulation for your future studies.
Q3: I attempted to formulate this compound in a simple aqueous vehicle, but it precipitated upon dilution. How can I overcome this?
A: This is a common issue for poorly soluble compounds. This compound is expected to have very low aqueous solubility. To maintain solubility, especially for in vivo studies, you should consider the following formulation strategies:
-
Co-solvent Systems: Use a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol). However, be mindful of potential precipitation upon dilution in the GI tract.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create stable solutions, emulsions, or microemulsions that enhance solubility and absorption.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic drug molecule, increasing its apparent solubility in water.[2]
Q4: My initial formulation attempt with a solid dispersion showed no significant improvement in bioavailability. What could be wrong?
A: While solid dispersions are a powerful tool, their success depends on several factors. Potential issues include:
-
Drug Recrystallization: The amorphous form of the drug may have recrystallized back to its less soluble crystalline form during storage or dissolution. Ensure your polymer choice and drug loading are appropriate to maintain the amorphous state.
-
Inappropriate Polymer Selection: The chosen polymer (e.g., PVP, HPMC) must be able to form a stable amorphous dispersion with this compound and promote its dissolution.
-
Dissolution Rate Limitation: Even if the drug is in an amorphous state, its release from the polymer matrix might be too slow.
We recommend performing solid-state characterization (e.g., XRD, DSC) to confirm the amorphous nature of your dispersion and conducting detailed in vitro dissolution studies under biorelevant conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its bioavailability?
A: this compound (Molecular Formula: C30H44O4) is a triterpenoid seco-lanostane.[3][4] Its structure, featuring a large hydrocarbon backbone and two carboxylic acid groups, suggests it is a lipophilic, weakly acidic compound.[3] Key properties impacting bioavailability are:
-
Low Aqueous Solubility: Due to its large, non-polar structure, its solubility in water is expected to be very low, limiting its dissolution in the GI tract.
-
pH-Dependent Solubility: The presence of two carboxyl groups means its solubility will increase at higher pH (in the intestine) compared to the acidic environment of the stomach.[5]
-
High Lipophilicity: While this can favor membrane permeation, very high lipophilicity can lead to entrapment in lipid bilayers and poor absorption.
-
Large Molecular Weight: Its size may hinder passive diffusion across the intestinal epithelium.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
A: Based on its structural characteristics, this compound is most likely a BCS Class II or BCS Class IV compound.
-
BCS Class II (Low Solubility, High Permeability): This is highly probable if its lipophilic nature allows for good passive diffusion across cell membranes once it is dissolved. The primary barrier to bioavailability would be its poor dissolution.
-
BCS Class IV (Low Solubility, Low Permeability): This is possible if, in addition to poor solubility, its large size restricts membrane permeation or if it is a substrate for intestinal efflux pumps.
Experimental determination of its solubility and permeability is necessary for definitive classification.
Q3: Which formulation strategies are most promising for this compound?
A: For a likely BCS Class II or IV compound like this compound, strategies that enhance solubility and dissolution are paramount. Promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for lipophilic drugs.[1][6] Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility, protect the drug from degradation, and enhance lymphatic uptake, potentially bypassing first-pass metabolism.[6]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered.[2][7]
-
Particle Size Reduction (Nanonization): Creating nanoparticles of the drug increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[1]
Q4: Can natural bioenhancers be used with this compound?
A: Yes, co-administration with natural bioenhancers could be a viable strategy.[8][9] Many natural products suffer from metabolism by CYP450 enzymes and efflux by P-gp transporters. Compounds like piperine (from black pepper) are known inhibitors of these pathways.[8] Using a bioenhancer could increase the systemic exposure of this compound by reducing its pre-systemic clearance.
Data Presentation Tables
Use the following templates to structure your experimental data for clear comparison between different formulation strategies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Drug Load (%) | Particle Size (nm) / Droplet Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Formulation A | ||||
| Formulation B | ||||
| Formulation C | ||||
| Control (API) | N/A | N/A | N/A |
Table 2: In Vitro Dissolution Profile Comparison
| Formulation ID | % Drug Dissolved at 15 min | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min | % Drug Dissolved at 120 min |
| Formulation A | ||||
| Formulation B | ||||
| Formulation C | ||||
| Control (API) |
Table 3: Comparative Pharmacokinetic Parameters in Animal Model (e.g., Rat)
| Formulation ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Formulation A | |||||
| Formulation B | |||||
| Formulation C | |||||
| Control (API) | 100 |
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Potential barriers to the oral bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-microemulsifying region, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear, stable microemulsion.
-
Preparation of Drug-Loaded SMEDDS: a. Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram. b. Accurately weigh the required amounts of the selected excipients into a glass vial. c. Heat the mixture in a water bath at 40-50°C to ensure homogeneity. d. Add the pre-weighed this compound to the excipient mixture. e. Vortex and stir the mixture until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
Characterization: a. Droplet Size Analysis: Dilute the SMEDDS formulation with water (e.g., 1:100 ratio) and measure the resulting microemulsion droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add a small amount of the SMEDDS formulation to a beaker of water with gentle stirring and record the time it takes to form a clear microemulsion.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) - must dissolve both drug and polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solvent Selection: Identify a common volatile solvent in which both this compound and the chosen polymer are freely soluble.
-
Preparation of the Solution: a. Dissolve a defined amount of this compound and the polymer (e.g., at a 1:1, 1:2, or 1:4 drug-to-polymer weight ratio) in the selected solvent in a round-bottom flask. b. Ensure complete dissolution using a magnetic stirrer or sonication if necessary.
-
Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, dry film is formed on the flask wall.
-
Drying and Pulverization: a. Scrape the solid film from the flask. b. Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent. c. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: a. Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the absence of crystalline drug and the formation of an amorphous dispersion. b. In Vitro Dissolution: Perform dissolution studies using a USP apparatus (e.g., paddle or basket) in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline drug.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Validating the Biological Targets of Kadsuracoccinic Acid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kadsuracoccinic acid A and other natural compounds known to arrest the cell cycle, a key process in cancer progression. While the precise molecular targets of this compound are still under investigation, its ability to halt cell division, particularly during the M-phase, positions it as a compound of interest for anticancer research. This document outlines potential validation strategies and compares its known activity with that of established M-phase inhibitors.
This compound: Profile and Putative Mechanism
This compound is a ring-A seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea.[1] Its primary reported biological effect is the induction of cleavage arrest in embryonic cells, suggesting an interference with cell division.[1] This activity is thought to be related to the preservation of the M-phase of the cell cycle. Additionally, it has demonstrated in vitro anti-HIV-1 activity.
While direct molecular targets of this compound have not been definitively validated, its cell cycle arresting properties suggest potential interaction with key M-phase regulators such as microtubules or cyclin-dependent kinases (CDKs).
Comparative Analysis with Alternative M-Phase Inhibitors
To provide a framework for validating the targets of this compound, we compare its activity with two major classes of natural product-derived M-phase inhibitors: microtubule-targeting agents and cyclin-dependent kinase (CDK) inhibitors.
Quantitative Comparison of Bioactivity
The following table summarizes the reported bioactivities of this compound and selected comparator compounds.
| Compound | Compound Class | Primary Biological Effect | Target(s) | IC50/EC50 |
| This compound | Triterpenoid | Cell cleavage arrest | Not validated | 0.32 µg/mL (Xenopus laevis embryonic cells)[1] |
| Anti-HIV-1 | Not validated | 68.7 µM | ||
| Paclitaxel | Diterpene (Taxane) | Mitotic arrest | β-tubulin (stabilizes microtubules) | Varies by cell line (typically nM range) |
| Vinblastine | Vinca Alkaloid | Mitotic arrest | β-tubulin (inhibits microtubule assembly) | Varies by cell line (typically nM range) |
| Flavopiridol | Flavonoid | Cell cycle arrest (G1/G2/M) | CDKs (CDK1, CDK2, CDK4, CDK7, CDK9) | Varies by cell line (typically nM to low µM range) |
| Roscovitine (Seliciclib) | Purine derivative | Cell cycle arrest (G1/S, G2/M) | CDKs (CDK1, CDK2, CDK5, CDK7, CDK9) | Varies by cell line (typically µM range) |
Experimental Protocols for Target Validation
Validating the biological targets of a novel compound like this compound requires a multi-pronged approach, combining computational predictions with experimental verification.
Target Identification Strategies
3.1.1. Computational Prediction of Potential Targets
-
Reverse Pharmacophore Mapping: This method uses the 3D structure of this compound to screen databases of known protein structures to identify potential binding partners.
-
Molecular Docking: In silico docking simulations can predict the binding affinity and mode of interaction of this compound with the crystal structures of known M-phase targets like tubulin and various CDKs.
3.1.2. Experimental Identification of Binding Partners
-
Affinity Chromatography: this compound can be immobilized on a solid support to "pull down" interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound would lead to a shift in the melting temperature of the target protein.
Target Validation Assays
3.2.1. In Vitro Assays
-
Tubulin Polymerization Assay: To investigate if this compound targets microtubules, its effect on the in vitro polymerization of purified tubulin can be measured spectrophotometrically.
-
Kinase Inhibition Assays: The inhibitory activity of this compound against a panel of purified CDKs can be determined using radiometric or fluorescence-based assays.
3.2.2. Cell-Based Assays
-
Immunofluorescence Microscopy: Cells treated with this compound can be stained for tubulin and DNA to visualize its effects on the mitotic spindle and chromosome alignment.
-
Western Blotting: The expression and phosphorylation status of key cell cycle proteins (e.g., Cyclin B1, CDK1, securin, separase) can be analyzed in treated cells to pinpoint the stage of M-phase arrest.
-
Flow Cytometry: Cell cycle analysis by flow cytometry can quantify the percentage of cells arrested in the G2/M phase upon treatment with this compound.
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Simplified overview of key regulatory events during the M-phase of the cell cycle.
Experimental Workflow
Caption: A general workflow for the identification and validation of biological targets for a novel compound.
Conclusion
This compound presents an intriguing scaffold for the development of novel anticancer agents due to its ability to induce cell cycle arrest. The immediate research priority is the definitive identification and validation of its molecular target(s). By employing a systematic approach that combines computational and experimental methodologies, and by comparing its activity profile to well-characterized M-phase inhibitors, the mechanism of action of this compound can be elucidated, paving the way for its further development as a potential therapeutic.
References
A Comparative Analysis of Kadsuracoccinic Acid A and Other Triterpenoids in Cancer Research
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, triterpenoids have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a comparative analysis of Kadsuracoccinic acid A, a lanostane-type triterpenoid, against other notable triterpenoids, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-Cancer Activity
The anti-cancer efficacy of triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. The following tables summarize the available quantitative data for this compound and its analogs, alongside other well-researched triterpenoids.
Table 1: Cytotoxic Activity of this compound and Related Lanostane Triterpenoids from Kadsura coccinea
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | Xenopus laevis embryonic cells | Cell division arrest | 0.55 (0.32 µg/mL) | [1] |
| Kadsuric acid | PANC-1 (Pancreatic) | Cytotoxicity | 14.5 ± 0.8 | [2][3] |
| Seco-coccinic acids A, B, C, E | HL-60 (Leukemia) | Antiproliferative | 6.8 - 42.1 | [4] |
| Other Lanostane Triterpenoids | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Cytotoxicity | 1.01 - 9.62 | [5] |
Note: The IC50 value for this compound is on embryonic cells, which may not be directly comparable to cancer cell lines.
Table 2: Cytotoxic Activity of Other Prominent Triterpenoids
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Ursolic Acid | A375 (Melanoma) | Antiproliferative | 26 | |
| SW480 (Colon) | Cell viability | ~20 | [6] | |
| LoVo (Colon) | Cell viability | ~25 | [6] | |
| Betulinic Acid | EPG85-257P (Gastric) | Cytotoxicity | 10.97 - 18.74 | |
| EPP85-181P (Pancreatic) | Cytotoxicity | 21.09 - 26.5 | ||
| SK-MEL2 (Melanoma) | Antiproliferative | - | [7] |
Signaling Pathways in Triterpenoid-Induced Cancer Cell Death
Triterpenoids exert their anti-cancer effects by modulating a variety of intracellular signaling pathways, often leading to apoptosis (programmed cell death).
Kadsuric Acid-Induced Apoptosis
Kadsuric acid, a compound structurally related to this compound, has been shown to induce apoptosis in pancreatic cancer cells through the intrinsic caspase/PARP1 pathway.[2][3] This involves the activation of caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair.
Ursolic Acid's Multi-Targeted Approach
Ursolic acid demonstrates a broader mechanism of action, inhibiting key survival pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, while simultaneously activating the mitochondrial pathway of apoptosis.[6][8][9]
Betulinic Acid's Pro-Apoptotic and Anti-Proliferative Signaling
Betulinic acid also induces apoptosis via the mitochondrial pathway and modulates several other key signaling cascades, including NF-κB, JAK/STAT, VEGF, and EGF/EGFR, to inhibit cancer cell growth and survival.[7][10]
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lanostane-type triterpenoids from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. helping4cancer.com [helping4cancer.com]
- 9. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Kadsuracoccinic Acid A: A Comparative Guide to its Analogs
For Researchers, Scientists, and Drug Development Professionals
Kadsuracoccinic acid A, a seco-lanostane triterpenoid isolated from plants of the Kadsura genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound and its naturally occurring analogs, focusing on their structure-activity relationships in the context of anti-HIV and cytotoxic activities. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers engaged in natural product chemistry and drug discovery.
Comparative Biological Activity of this compound and Related Triterpenoids
The following table summarizes the key quantitative data on the biological activities of this compound and other relevant triterpenoids isolated from Kadsura species. This comparative data highlights the influence of structural modifications on their therapeutic potential.
| Compound | Structure | Biological Activity | Cell Line/Target | IC₅₀/EC₅₀ |
| This compound | Seco-lanostane triterpene | Cytotoxicity (arrests cell cleavage) | Xenopus laevis embryonic cells | 0.32 µg/mL[1] |
| Seco-coccinic acid F | Seco-lanostane triterpenoid | Anti-HIV-1 Protease | HIV-1 Protease | 1.0 ± 0.03 µM[2] |
| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | Seco-lanostane triterpenoid | Anti-HIV-1 Protease | HIV-1 Protease | 0.05 ± 0.009 µM[2] |
| Lancilactone C | Triterpene lactone | Anti-HIV Replication | HIV-infected cells | 1.4 µg/mL[3] |
| Angustific acid A | 3,4-secocycloartane triterpenoid | Anti-HIV Activity | C8166 cells | 6.1 µg/mL[4] |
| Nigranoic acid | Cycloartane triterpenoid | Anti-HIV-1 Protease | HIV-1 Protease | 15.79 µM[5] |
| Kadsuranic acid A | Cycloartane triterpenoid | Anti-HIV-1 Protease | HIV-1 Protease | 20.44 µM[5] |
Deciphering the Structure-Activity Relationship
The data suggests that the seco-lanostane scaffold is a promising pharmacophore for anti-HIV activity. The opening of Ring A in these triterpenoids appears to be a critical feature for their biological effects.
Experimental Protocols
Anti-HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease, a key enzyme in the viral life cycle.
-
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In the presence of active HIV-1 protease, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay buffer
-
Test compounds (this compound analogs)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
-
-
Procedure:
-
Test compounds are serially diluted and added to the wells of the microplate.
-
HIV-1 Protease is added to the wells containing the test compounds and incubated for a specified time at 37°C.
-
The fluorogenic substrate is then added to initiate the reaction.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 330 nm and emission at 450 nm).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
The percent inhibition for each compound concentration is determined relative to a no-inhibitor control.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cytotoxicity Assay (Xenopus laevis Embryonic Cell Division Assay)
This assay assesses the cytotoxic effect of compounds on the early embryonic cell division of the African clawed frog, Xenopus laevis.
-
Principle: Fertilized Xenopus laevis eggs undergo rapid and synchronous cell divisions. The effect of a test compound on this process is observed microscopically. Cytotoxic compounds will arrest or delay cell cleavage.
-
Materials:
-
Mature female and male Xenopus laevis
-
Human chorionic gonadotropin (hCG)
-
Modified Barth's Saline (MBS)
-
Test compounds
-
Petri dishes
-
Dissecting microscope
-
-
Procedure:
-
Female frogs are induced to ovulate by injection with hCG. Eggs are collected and fertilized in vitro using a sperm suspension prepared from a male frog's testes.
-
Fertilized eggs are dejellied using a cysteine solution.
-
Healthy, fertilized embryos at the blastula stage are selected and transferred to individual wells of a multi-well plate containing MBS.
-
Test compounds at various concentrations are added to the wells.
-
The embryos are incubated at room temperature and observed periodically under a dissecting microscope.
-
The progression of cell division (cleavage) is monitored and compared to a vehicle-treated control group.
-
The concentration of the compound that inhibits cell division by 50% (IC₅₀) is determined.[1]
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds from natural sources like Kadsura species.
References
- 1. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Antiviral Activities of Triterpenoids [mdpi.com]
Benchmarking Kadsuracoccinic Acid A Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Kadsuracoccinic acid A, a natural compound isolated from Kadsura coccinea, against current standard-of-care drugs in the therapeutic areas of inflammation, HIV, and oncology. The information is compiled from available preclinical data to assist researchers in evaluating its potential for further drug development.
Executive Summary
This compound is a triterpenoid that has demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. This guide benchmarks its performance, and that of closely related compounds, against established drugs in each of these areas. While data for this compound is still emerging, the available information suggests it may serve as a valuable scaffold for the development of new therapeutic agents.
Anti-Inflammatory Activity
This compound and related compounds from Kadsura coccinea have shown potential in modulating inflammatory responses. The primary mechanism appears to be the inhibition of pro-inflammatory cytokines.
Comparative In Vitro Anti-Inflammatory Data
| Compound/Drug | Target/Assay | Cell Line | IC50 | Citation |
| Heilaohuacid C (from K. coccinea) | IL-6 Inhibition | LPS-induced RAW 264.7 | 8.15 µM | [1] |
| Compound 31 (from K. coccinea) | IL-6 Inhibition | LPS-induced RAW 264.7 | 9.86 µM | [1] |
| Heilaohuacid C (from K. coccinea) | TNF-α Inhibition | LPS-induced RAW 264.7 | 21.41 µM | [1] |
| Ibuprofen | COX-1 Inhibition | Human peripheral monocytes | 12 µM | [2] |
| Ibuprofen | COX-2 Inhibition | Human peripheral monocytes | 80 µM | [2] |
| Adalimumab | TNF-α Neutralization | In vitro assays | Kd: ~50 pM | [3] |
| Methotrexate | TNF-α Release Inhibition | LPS-challenged Raw 264.7 cells | Significant inhibition at 25 nM | [4] |
Note: IC50 values for this compound in specific anti-inflammatory assays were not available in the reviewed literature. Data for structurally related compounds from the same plant are presented.
Standard-of-Care Drugs for Inflammatory Diseases (e.g., Rheumatoid Arthritis):
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Naproxen.[5]
-
Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate.[6]
-
Biologics: Adalimumab, Etanercept (TNF-α inhibitors).[7]
Signaling Pathway: TNF-α and NF-κB in Inflammation
Figure 1: Inflammatory signaling cascade and points of intervention.
Anti-HIV Activity
Compounds isolated from Kadsura coccinea have demonstrated notable inhibitory activity against HIV-1 protease, a key enzyme in the viral life cycle.
Comparative In Vitro Anti-HIV-1 Protease Data
| Compound/Drug | Target | IC50 | Citation |
| Seco-coccinic acid F (from K. coccinea) | HIV-1 Protease | 1.0 ± 0.03 µM | [8] |
| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid (from K. coccinea) | HIV-1 Protease | 0.05 ± 0.009 µM | [8] |
| Darunavir | HIV-1 Protease | 0.003 µM (3 nM) | [9][10] |
| Ritonavir | HIV-1 Protease | ~0.2 µM (in P-glycoprotein extrusion assay) | [11] |
Note: Data for this compound was not available. Data for structurally similar seco-lanostane triterpenoids from the same plant are presented.
Standard-of-Care Drugs for HIV:
-
Protease Inhibitors (PIs): Darunavir, Ritonavir.[9]
-
Integrase Strand Transfer Inhibitors (INSTIs): Dolutegravir, Bictegravir.
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Tenofovir, Emtricitabine.
Experimental Workflow: HIV-1 Protease Inhibition Assay
Figure 2: Workflow for a fluorometric HIV-1 protease inhibition assay.
Cytotoxic Activity
This compound has shown activity in cell division assays, suggesting potential as an anti-proliferative agent. However, comprehensive screening against a panel of human cancer cell lines is needed for a clearer comparison with standard chemotherapeutics.
Comparative In Vitro Cytotoxicity Data
| Compound/Drug | Target/Cell Line | Parameter | Value | Citation |
| This compound | Xenopus laevis embryonic cells | IC50 | 0.32 µg/mL | [12] |
| Seco-coccinic acid F (from K. coccinea) | HL-60 (Leukemia) | Not specified | Active | [13] |
| Cytarabine | HL-60 (Leukemia) | IC50 | ~2.5 µM | [14] |
| Doxorubicin | Not specified | Not specified | Not specified |
Note: Direct GI50 or IC50 data for this compound against human cancer cell lines from a standardized screen like the NCI-60 were not found in the reviewed literature. The provided IC50 for this compound is from a cell cleavage assay and may not be directly comparable to cytotoxicity assays in cancer cell lines.
Standard-of-Care Drugs for Leukemia (e.g., Acute Myeloid Leukemia):
-
Antimetabolites: Cytarabine.
-
Anthracyclines: Doxorubicin, Daunorubicin.
Logical Flow: NCI-60 Human Tumor Cell Line Screen
Figure 3: NCI-60 drug screening process.
Experimental Protocols
In Vitro Anti-Inflammatory Assay (LPS-Induced Cytokine Release)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the negative control wells.
-
Incubation: The plates are incubated for 18-24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.[2][10][15][16]
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
-
Assay Buffer Preparation: An appropriate assay buffer is prepared, typically containing sodium acetate, NaCl, EDTA, and DTT at a specific pH (e.g., 4.7).
-
Reaction Mixture: Recombinant HIV-1 protease is pre-incubated with various concentrations of this compound or standard protease inhibitors (e.g., Darunavir) in the assay buffer for a short period (e.g., 5-15 minutes) at 37°C.[8]
-
Substrate Addition: A fluorogenic peptide substrate, which is a known target for HIV-1 protease, is added to the reaction mixture to initiate the enzymatic reaction.
-
Fluorescence Reading: The fluorescence intensity is measured over time using a fluorometer. Cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is determined from the fluorescence readings. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.[4][8]
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
-
Cell Culture and Plating: The 60 different human cancer cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum. Cells are inoculated into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[17]
-
Compound Addition: The test compound, such as this compound, is solubilized in DMSO and added to the plates at five different concentrations (typically in 10-fold dilutions). The plates are then incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by adding cold trichloroacetic acid (TCA).
-
Staining: The plates are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins. Unbound dye is washed away with 1% acetic acid.[17][18]
-
Measurement: The bound dye is solubilized with a Tris base solution, and the absorbance is read at 515 nm. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: Three parameters are calculated:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment period compared to the beginning (cytotoxic effect).[17]
-
References
- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 3. opalbiopharma.com [opalbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New mechanism of action identified for methotrexate in macrophages | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 7. Interleukin-6 inhibition in the treatment of autoinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and methotrexate-mediated suppression of the TNF alpha promoter in T cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. inotiv.com [inotiv.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivities of Kadsuracoccinic Acid A and Related Triterpenoids from Kadsura coccinea
Disclaimer: A formal meta-analysis of studies involving Kadsuracoccinic acid A has not been published to date. This guide provides a comprehensive comparison based on available primary research, summarizing the biological activities, experimental data, and methodologies for this compound and other structurally related compounds isolated from Kadsura coccinea.
Introduction
This compound is a naturally occurring triterpenoid isolated from the medicinal plant Kadsura coccinea. This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1] Scientific investigations into its constituents have revealed a variety of structurally diverse compounds, including lignans and triterpenoids, with a range of biological activities.[1][2] This guide focuses on the reported bioactivities of this compound and its analogs, presenting a comparative summary of their potential therapeutic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on this compound and other relevant compounds from Kadsura coccinea.
| Compound | Biological Activity | Cell Line/Model | Metric | Value | Reference |
| This compound | Anti-proliferative | Xenopus laevis cells | IC₅₀ | 0.32 µg/mL | [3] |
| This compound | Anti-HIV-1 | In vitro assay | EC₅₀ | 68.7 µM | [4] |
| Kadcoccinic Acid A | Anti-HIV-1 | In vitro assay | EC₅₀ | >40 µM | [5] |
| Kadcoccinic Acid C | Anti-HIV-1 | In vitro assay | EC₅₀ | >40 µM | [5] |
| Kadcoccinic Acid D | Anti-HIV-1 | In vitro assay | EC₅₀ | 10.4 µM | [5] |
| Kadcoccinic Acid E | Anti-HIV-1 | In vitro assay | EC₅₀ | 6.9 µM | [5] |
| Kadcoccinic Acid F | Anti-HIV-1 | In vitro assay | EC₅₀ | 2.5 µM | [5] |
| Kadcoccinic Acid G | Anti-HIV-1 | In vitro assay | EC₅₀ | 4.6 µM | [5] |
| Kadcoccinic Acid H | Anti-HIV-1 | In vitro assay | EC₅₀ | 10.3 µM | [5] |
| Kadcoccinic Acid I | Anti-HIV-1 | In vitro assay | EC₅₀ | 11.2 µM | [5] |
| Kadcoccinic Acid J | Anti-HIV-1 | In vitro assay | EC₅₀ | 14.2 µM | [5] |
| Kadcoccinic Acid C | Cytotoxic | HL-60 | IC₅₀ | 11.0 µM | [5] |
| Kadcoccinic Acid C | Cytotoxic | A549 | IC₅₀ | >40 µM | [5] |
| Kadcoccinic Acid C | Cytotoxic | SMMC-7721 | IC₅₀ | 28.5 µM | [5] |
| Kadcoccinic Acid C | Cytotoxic | SW480 | IC₅₀ | 21.3 µM | [5] |
| Kadcoccinic Acid C | Cytotoxic | MCF-7 | IC₅₀ | 17.5 µM | [5] |
| Kadsuric Acid | Cytotoxic | PANC-1 | IC₅₀ | 14.5 ± 0.8 µM | [6] |
Experimental Protocols
A detailed description of the methodologies employed in the cited studies is provided below to allow for replication and further investigation.
Isolation of Kadsuracoccinic Acids A-C [3] The dried and powdered stems of Kadsura coccinea were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate-soluble portion was subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and repeated preparative HPLC to yield the pure compounds. Structural elucidation was performed using 2D-NMR spectroscopy, and the relative conformation of this compound was confirmed by X-ray crystallography.
Anti-proliferative Activity Assay using Xenopus laevis Embryonic Cells [3] Individual cells from the blastular stage of Xenopus laevis embryos were cultured. This compound was added to the culture medium at varying concentrations. The inhibitory effect on cell cleavage was observed, and the IC₅₀ value was determined as the concentration that inhibited cell division by 50%.
Anti-HIV-1 Activity Assay [4][5] The anti-HIV-1 activity was evaluated by measuring the inhibition of HIV-1-induced cytopathic effects in a suitable host cell line. The EC₅₀ value, which represents the concentration of the compound that achieves 50% protection of the host cells from viral cytopathicity, was determined.
Cytotoxicity Assay [5] The cytotoxicity of the compounds was assessed using the MTT assay against a panel of human tumor cell lines (HL-60, A549, SMMC-7721, SW480, and MCF-7). The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated.
Visualizations
The following diagrams illustrate the general workflow for the isolation and bioactivity screening of compounds from Kadsura coccinea and a simplified representation of a potential mechanism of action for cytotoxic compounds.
Caption: General workflow for the isolation and bioactivity screening of this compound.
Caption: Proposed apoptotic pathway for Kadsuric Acid in cancer cells.[6]
Conclusion
The available research indicates that this compound and its related triterpenoids from Kadsura coccinea possess a range of biological activities, including anti-proliferative, anti-HIV, and cytotoxic effects. While these initial findings are promising, further studies are required to fully elucidate their mechanisms of action, safety profiles, and therapeutic potential. The data presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacological properties of these natural products.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kadcoccinic Acids A-J, Triterpene Acids from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds [ouci.dntb.gov.ua]
Safety Operating Guide
Personal protective equipment for handling Kadsuracoccinic acid A
Essential Safety and Handling Guide for Kadsuracoccinic Acid A
Disclaimer: This document provides guidance on the safe handling of this compound based on its known biological activities and general principles of laboratory safety for potent compounds. As no official Safety Data Sheet (SDS) is publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by the user and in accordanceal with institutional and local regulations.
This compound is a triterpenoid compound isolated from Kadsura coccinea.[1][2] Research has demonstrated its potent biological activity, including the ability to arrest the cleavage of embryonic cells at very low concentrations (IC50 of 0.32 µg/mL) and potential anti-HIV-1 activity.[2][3] These properties necessitate careful handling to minimize exposure to researchers and the environment.
Hazard Assessment
Given its potent cytotoxic effects, this compound should be handled as a potent compound. The primary hazards are:
-
Inhalation: Airborne powder poses a significant risk of respiratory exposure.
-
Skin/Eye Contact: Direct contact may cause irritation or allow absorption of the compound.
-
Ingestion: Accidental ingestion could lead to toxic effects.
Due to these risks, all handling procedures involving the solid compound or its concentrated solutions must be performed within a designated containment area, such as a chemical fume hood or a ventilated balance enclosure.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Storage | Single pair, nitrile | Safety glasses | Standard lab coat | Not required |
| Weighing Powder | Double pair, nitrile | Safety goggles | Disposable gown over lab coat | N95 respirator recommended |
| Preparing Solutions | Double pair, nitrile | Safety goggles | Lab coat | Not required if in fume hood |
| Experimental Use | Single pair, nitrile | Safety glasses | Lab coat | Not required if in fume hood |
| Waste Disposal | Double pair, nitrile | Safety goggles | Lab coat | Not required |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled as containing a potent compound.
2. Weighing the Compound (in a containment enclosure):
-
Preparation: Don all required PPE (double gloves, safety goggles, disposable gown). Decontaminate the weighing area and the exterior of the container before starting.
-
Weighing: Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Technique: Use a micro-spatula to carefully transfer small amounts of the powder to a tared weigh boat. Avoid any actions that could create dust, such as tapping or scraping the container.
-
Post-Weighing: Tightly reseal the primary container. Carefully clean the spatula and the weighing area with a damp wipe. Dispose of the wipe and weigh boat as solid chemical waste.
3. Solution Preparation:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Mixing: Cap the vessel and mix using a vortex or sonicator until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste through your institution's Environmental Health & Safety (EH&S) office.[4]
-
Solid Waste:
-
Collect all contaminated disposable items (e.g., gloves, wipes, pipette tips, weigh boats) in a dedicated, sealed plastic bag or container.
-
Label the container clearly as "this compound Waste" and store it in a designated area until collection.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Do not mix with other waste streams unless approved by EH&S.
-
Label the container with the full chemical name and approximate concentration.
-
-
Empty Containers:
Emergency Procedures
-
Spills:
-
Powder: Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe the area from the outside in. Place all cleaning materials in a sealed bag for chemical waste disposal.
-
Solution: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent in a sealed container for chemical waste disposal.
-
-
Personal Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure.
-
Safe Handling Workflow
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
